
3-(2-Oxo-4-phenylpyrrolidin-1-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Oxo-4-phenylpyrrolidin-1-yl)piperidine-2,6-dione is a heterocyclic compound that features both pyrrolidine and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-4-phenylpyrrolidin-1-yl)piperidine-2,6-dione typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common method involves the reaction of maleic anhydride with aromatic amines to form (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then cyclized to form the pyrrolidine ring . The piperidine ring can be synthesized through various cyclization reactions involving acetates and acrylamides using potassium tert-butoxide as a promoter .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Oxo-4-phenylpyrrolidin-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3-(2-Oxo-4-phenylpyrrolidin-1-yl)piperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-(2-Oxo-4-phenylpyrrolidin-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, used in cancer treatment.
Phenotropil: 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, known for its nootropic effects.
Uniqueness
3-(2-Oxo-4-phenylpyrrolidin-1-yl)piperidine-2,6-dione is unique due to its dual ring structure, which provides a versatile scaffold for drug design. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C15H16N2O3 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
3-(2-oxo-4-phenylpyrrolidin-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H16N2O3/c18-13-7-6-12(15(20)16-13)17-9-11(8-14(17)19)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,18,20) |
Clave InChI |
KBGHRGPBDAUOPL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC(CC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


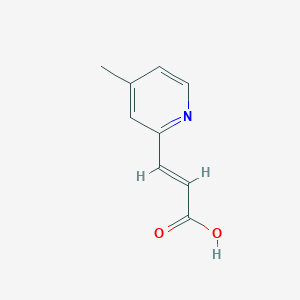

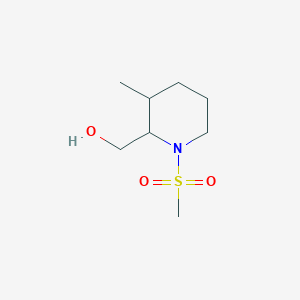
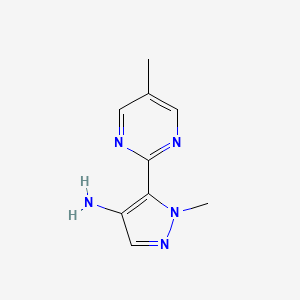
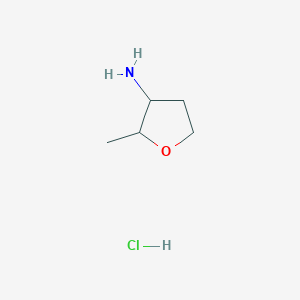



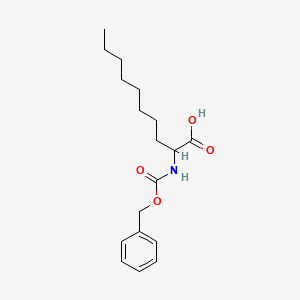
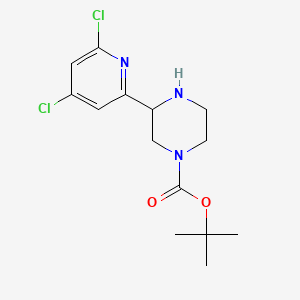
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/structure/B13544593.png)
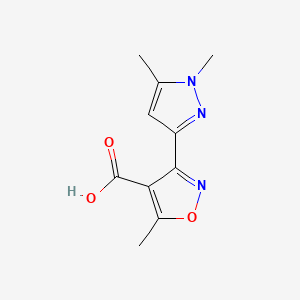
![1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)

